molecular formula C7H10Br2N2 B1382851 3-Bromo-6-isopropyl-pyridazine hydrobromide CAS No. 1373223-56-3

3-Bromo-6-isopropyl-pyridazine hydrobromide

Cat. No. B1382851
M. Wt: 281.98 g/mol
InChI Key: ABTSSNMDHVXCNJ-UHFFFAOYSA-N
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Description

3-Bromo-6-isopropyl-pyridazine hydrobromide is a chemical compound with the CAS Number: 1373223-56-3 . It has a molecular weight of 281.98 and its molecular formula is C7H10Br2N2 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The InChI code for 3-Bromo-6-isopropyl-pyridazine hydrobromide is 1S/C7H9BrN2.BrH/c1-5(2)6-3-4-7(8)10-9-6;/h3-5H,1-2H3;1H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Bromo-6-isopropyl-pyridazine hydrobromide is a solid substance . It should be stored in an inert atmosphere at 2-8°C . The compound has a molecular weight of 281.98 and its molecular formula is C7H10Br2N2 .

Scientific Research Applications

Synthesis and Chemical Properties

Pyridazines, including 3-bromo-pyridazines, are significant in medicinal chemistry and crop protection. Their synthesis often involves complex reactions that require precise control over regioselectivity. For instance, the boron trifluoride-mediated cycloaddition of 3-bromotetrazine and silyl enol ethers is a method to synthesize functionalized pyridazines with high regiocontrol, leading to 3,4-disubstituted pyridazines through subsequent cross-coupling protocols (Schnell et al., 2021).

Applications in Material Science

Pyridazine derivatives, due to their structural and electronic properties, have found applications in material science, such as in the design of new materials for optoelectronic applications. For example, pyridazine-based donor-acceptor type materials show promise in OLED applications due to their strong absorption/emission characteristics and high thermal stability, making them suitable for use as hosts in green phosphorescent devices (Liu et al., 2017).

Role in Medicinal Chemistry

In medicinal chemistry, pyridazine derivatives have been explored for their inhibitory effects on various enzymes, potentially leading to new therapeutic agents. For instance, pyrazole[3,4-d]pyridazine derivatives have been studied as inhibitors of acetylcholinesterase and carbonic anhydrase enzymes, suggesting their potential as anticholinergic agents with significant pharmacological activities (Taslimi et al., 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound is currently used for research purposes . Future directions for its use will likely depend on the results of ongoing and future research studies.

properties

IUPAC Name

3-bromo-6-propan-2-ylpyridazine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.BrH/c1-5(2)6-3-4-7(8)10-9-6;/h3-5H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTSSNMDHVXCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(C=C1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-isopropyl-pyridazine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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